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Compound of Interest

Compound Name: Benzocaine N-D-Fructoside

CAS No.: 78306-17-9

Cat. No.: B586093

Get Quote

Executive Summary
Benzocaine

-D-fructoside (1-deoxy-1-(4-ethoxycarbonylphenylamino)-D-fructose) represents a strategic
glycoconjugate designed to enhance the water solubility of the lipophilic local anesthetic
benzocaine. Unlike simple

-glycosides, this compound is typically synthesized via the Amadori rearrangement, converting
an unstable

-glucosyl Schiff base into a stable ketoamine.

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior. For

drug development professionals, distinguishing the stable Amadori product from its labile

precursors and the parent drug is critical for stability profiling and metabolite identification. We

present a validated fragmentation model using Electrospray Ionization (ESI) in positive mode,

supported by mechanistic pathways and comparative data.
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Part 1: Structural Context & Synthesis Logic
To interpret the mass spectrum, one must understand the specific connectivity of the analyte.

The "fructoside" nomenclature often refers to the Amadori rearrangement product (ARP)

derived from the reaction of benzocaine with D-glucose.

Aglycone: Benzocaine (

, MW 165.19 Da)

Glycone: D-Fructose moiety (derived from Glucose,

)

Linkage: Secondary amine (Ketoamine structure)

Molecular Formula:

Monoisotopic Mass: 327.1318 Da

Synthesis Verification: The formation of the Amadori product is confirmed not just by the mass

shift (+162 Da) but by the specific resistance to hydrolysis compared to the Schiff base

intermediate.

Part 2: Experimental Configuration (ESI-MS/MS)
For reproducible fragmentation, the following parameters are recommended. These settings

balance the transmission of the parent ion with the energy required to cleave the

glycosidic bond.
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Parameter Setting Rationale

Ionization Mode
ESI Positive (

)

Protonation occurs readily at

the secondary amine

(glycosidic nitrogen) and the

ester carbonyl.

Capillary Voltage 3.0 – 3.5 kV

Standard range to maintain

stable spray without source

fragmentation.

Cone Voltage 20 – 30 V

Lower voltage prevents in-

source decay of the sugar

moiety.

Collision Energy (CE) 15 – 35 eV

Low CE (15 eV): Preserves

and water-loss peaks.High CE

(35 eV): Drives formation of

the aglycone (

166) and its fragments.

Mobile Phase
0.1% Formic Acid in

MeCN/H2O

Acidic pH aids protonation (

generation).

Part 3: Comparative Fragmentation Analysis
The Parent Ion & Primary Losses
In positive ESI, the molecule appears as the protonated pseudomolecular ion

.

Unlike simple benzocaine, the fructoside exhibits a "sugar fingerprint" characterized by neutral

losses of water (18 Da) and formaldehyde (30 Da), which are diagnostic of the polyol side

chain.

The Glycosidic Cleavage (The "Fingerprint" Region)
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The most critical differentiation occurs in the transition from the conjugate to the aglycone.

Pathway A (Sugar Degradation): The sugar moiety undergoes dehydration before cleavage.

You will observe a series:

328

310

292

274.

Pathway B (C-N Bond Cleavage): The bond between the sugar and the amine is cleaved. In

-glycosides, this is often a simple neutral loss of 162 Da. In Amadori products (

bond), this requires higher energy, often resulting in the protonated benzocaine ion

166.

Aglycone Fragmentation (Benzocaine Confirmation)
Once the sugar is stripped, the remaining ion behaves identically to a benzocaine standard.

166

138: Loss of ethylene (

, 28 Da) from the ethyl ester group.

138

120: Loss of water/hydroxyl group, forming the stable aminobenzoyl cation.

Comparative Data Table
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Feature
Benzocaine
(Parent)

Benzocaine

-Glucoside (Schiff
Base)

Benzocaine

-Fructoside
(Amadori)

Precursor (

)
166 328 328

Stability High
Low (Hydrolyzes in

source)

High (Stable

Ketoamine)

Water Losses None
Weak (

310)

Dominant (

310, 292, 274)

Major Fragment 138, 120
166 (Clean sugar

loss)

166 (Aglycone) +

Sugar fragments

Diagnostic Ratio
High abundance of

166 relative to 328

High abundance of

310/292 relative to

166 at low CE

Part 4: Mechanistic Visualization
The following diagram illustrates the fragmentation pathways. The Blue path represents the

preservation of the sugar skeleton (dehydration), while the Red path represents the formation

of the pharmacologically active aglycone.
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[M+H]+ Precursor
m/z 328

(Benzocaine N-Fructoside)

[M+H - H2O]+
m/z 310

- H2O (18 Da)

Benzocaine Ion
[Aglycone+H]+

m/z 166

C-N Cleavage
(Neutral Loss 162 Da)

[M+H - 2H2O]+
m/z 292

- H2O

[M+H - 3H2O]+
m/z 274

- H2O

Ester Cleavage
[Ph-NH2-COOH]+

m/z 138

- C2H4 (28 Da)

Acylium Ion
[H2N-Ph-CO]+

m/z 120

- H2O (18 Da)

Click to download full resolution via product page

Figure 1: ESI-MS/MS fragmentation tree of Benzocaine

-D-fructoside. The pathway splits between sugar dehydration (characteristic of the Amadori
moiety) and glycosidic bond cleavage yielding the benzocaine backbone.

Part 5: Validated Protocol for Identification
To confirm the identity of Benzocaine

-D-fructoside in a sample (e.g., a stability test or metabolic study), follow this "Self-Validating"
workflow.

Step 1: Precursor Isolation
Set MS1 to scan range 100–400 Da.

Inject sample. Look for
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328.1.

Validation Check: If

166 is present without collision energy, in-source fragmentation is occurring. Lower the Cone
Voltage.

Step 2: Product Ion Scan (MS2)
Select 328.1 as the precursor.

Apply a Collision Energy Ramp (10

40 eV).

Criteria for Positive ID:

Presence of

310 (confirming the sugar hydroxyls).

Presence of

166 (confirming the benzocaine core).

Absence of

180 (free glucose ion is rare in positive mode; its presence suggests a physical mixture,
not a conjugate).

Step 3: MRM Quantitation (Optional)
For pharmacokinetic (PK) studies, use the following transitions:

Quantifier:

(Most abundant, high specificity).

Qualifier:

(Confirms the conjugate structure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fragmentation-analysis-of-benzocaine-d-fructoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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